molecular formula C10H15NO2S B7801193 (1S)-(-)-Camphorsulfonylimine

(1S)-(-)-Camphorsulfonylimine

Cat. No. B7801193
M. Wt: 213.30 g/mol
InChI Key: ZAHOEBNYVSWBBW-OMNKOJBGSA-N
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Description

(1S)-(-)-Camphorsulfonylimine is a useful research compound. Its molecular formula is C10H15NO2S and its molecular weight is 213.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S)-(-)-Camphorsulfonylimine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-(-)-Camphorsulfonylimine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Chemical Transformations :

    • Camphor-derived α-dicarbonyl compounds and 3-oxo-camphorsulfonylimine have been synthesized using microwave-assisted oxidation with selenium dioxide, offering advantages in yield and reaction time over classical methods (Belsey, Danks, & Wagner, 2006).
    • Studies have explored the synthesis of optically active (camphorsulfonyl)oxaziridines from camphorsulfonic acid, revealing insights into optical rotation and absolute configuration in organic transformations (Cermak & Wiemer, 1999).
  • Organic Chemistry and Catalysis :

    • Research on exo-camphorylsulfonyloxaziridine, a derivative of camphorsulfonylimine, has provided insights into asymmetric oxidation reactions and molecular recognition mechanisms in organic chemistry (Davis et al., 1997).
    • Investigations into the reactivity of alkynes with 3-oxo-camphorsulfonylimine have revealed trends in nucleophilic addition processes, contributing to the understanding of reaction selectivity in organic synthesis (Santos et al., 2002).
  • Materials Science and Physical Chemistry :

    • A study on (1S)-(+)-10-Camphorsulfonic Acid has shown its potential as an anti-inflammatory drug, with detailed analysis of its structural and spectral characteristics using Density Functional Theory and various spectroscopic techniques (Sangeetha et al., 2020).
    • Research into camphorquinone-10-sulfonic acid derivatives has demonstrated their utility in the reversible modification of arginine residues, with applications in protein and polypeptide analysis (Pande, Pelzig, & Glass, 1980).

properties

IUPAC Name

(1S)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7?,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHOEBNYVSWBBW-OMNKOJBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CC[C@]13CS(=O)(=O)N=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-(-)-Camphorsulfonylimine

CAS RN

107869-45-4, 60886-80-8
Record name (3aR,6S)-8,8-dimethyl-4,5,6,7-tetrahydro-3a,6-methano-2,1-benzothiazole 2,2-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.150.314
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (-)-10-Camphorsulfonimine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Hudabaierdi, A Wusiman, A Mulati - Phosphorus, Sulfur, and …, 2017 - Taylor & Francis
An improved synthesis of N-sulfonylformamidine derivatives has been developed involving direct condensation of various sulfonamides and formamides in the presence of thionyl …
Number of citations: 15 www.tandfonline.com

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